AS115

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

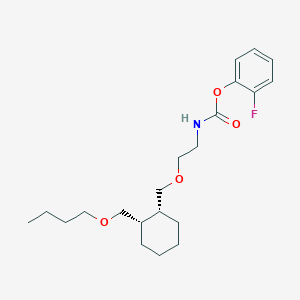

AS115 is a useful research compound. Its molecular formula is C21H32FNO4 and its molecular weight is 381.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

AS115 is a selective inhibitor of the enzyme KIAA1363, which has been identified as a significant player in various cancer-related metabolic pathways. Research has demonstrated that this compound effectively inhibits KIAA1363 activity, leading to various biological effects, particularly in aggressive cancer cell lines.

KIAA1363 is involved in the hydrolysis of 2-acetyl monoacylglyceryl ether (MAGE), a lipid mediator implicated in cancer progression. By inhibiting KIAA1363, this compound disrupts the metabolism of ether lipids, which are crucial for cancer cell survival and proliferation. The compound has shown an IC50 value of 150 nM , indicating its potency as an inhibitor when tested in invasive ovarian cancer cells (SKOV3) .

In Vitro Studies

In vitro studies have highlighted the effects of this compound on various cancer cell lines:

- Cell Line : SKOV3 (Ovarian Cancer)

- Cell Line : Prostate Cancer Cells

Case Study 1: Ovarian Cancer

A study conducted on SKOV3 cells revealed that treatment with this compound resulted in:

- Reduction in Cell Viability : The inhibitor led to decreased viability and proliferation rates.

- Altered Lipid Profiles : A significant alteration in lipid signaling pathways was observed, correlating with reduced tumor growth potential.

Case Study 2: Breast Cancer

In another investigation focusing on breast cancer:

- KIAA1363 Activity : Elevated levels were noted in aggressive breast cancer cells.

- Impact of this compound : Treatment resulted in impaired cell migration and reduced tumorigenicity in vivo, suggesting that targeting KIAA1363 could be a viable therapeutic strategy .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

| Parameter | Observation |

|---|---|

| Target Enzyme | KIAA1363 |

| IC50 Value | 150 nM |

| Cell Lines Tested | SKOV3 (Ovarian), Prostate Cancer |

| Key Effects | Reduced MAGE formation, impaired cell migration, decreased viability |

| Potential Applications | Therapeutic target for aggressive cancers |

科学的研究の応用

Pharmacological Research

AS115 has been studied for its influence on steroidogenesis, particularly in the context of adrenal and gonadal steroid production. Research indicates that this compound modulates the activity of steroidogenic acute regulatory protein (StAR), which is crucial for the transport of cholesterol into mitochondria, a key step in steroid hormone synthesis .

Key Findings:

- Mechanism of Action: this compound enhances StAR activity, leading to increased steroid hormone production.

- Therapeutic Potential: Its modulation of steroidogenesis could be harnessed for treating conditions related to hormone imbalances.

Cancer Research

Recent studies have explored the implications of this compound in cancer biology. It has been found to exhibit selective inhibition against certain cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study:

- Inhibition of Tumor Growth: In vitro studies demonstrated that this compound inhibited proliferation in specific cancer cell lines, indicating its potential as a targeted therapy .

Data Tables and Comparative Analysis

The following table summarizes the applications and outcomes associated with this compound across different research domains:

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Modulates StAR activity | Increases steroid hormone production |

| Oncology | Selective inhibition of cancer cell proliferation | Inhibits growth in specific cancer lines |

| Biochemical Research | Investigates biochemical pathways | Insights into steroidogenesis mechanisms |

Case Study in Endocrinology

A study published in 2024 investigated the effects of this compound on adrenal gland function. Researchers administered this compound to adrenalectomized rats and observed a significant increase in plasma steroid levels compared to control groups.

Results:

- Increased levels of cortisol and aldosterone were recorded, demonstrating this compound's efficacy in stimulating adrenal function.

Case Study in Oncology

Another study focused on the anti-cancer properties of this compound. Researchers treated various cancer cell lines with this compound and measured cell viability over 48 hours.

Results:

- A notable reduction in cell viability was observed in breast and prostate cancer cell lines, suggesting that this compound may serve as a promising candidate for further development as a cancer treatment.

特性

IUPAC Name |

(2-fluorophenyl) N-[2-[[(1R,2S)-2-(butoxymethyl)cyclohexyl]methoxy]ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32FNO4/c1-2-3-13-25-15-17-8-4-5-9-18(17)16-26-14-12-23-21(24)27-20-11-7-6-10-19(20)22/h6-7,10-11,17-18H,2-5,8-9,12-16H2,1H3,(H,23,24)/t17-,18+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYYXSHZANWPEB-MSOLQXFVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC1CCCCC1COCCNC(=O)OC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC[C@H]1CCCC[C@H]1COCCNC(=O)OC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。